molecular formula C15H22N2O6 B10831478 Hdac-IN-40

Hdac-IN-40

Número de catálogo: B10831478
Peso molecular: 326.34 g/mol
Clave InChI: WARMWIVORGODLX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de HDAC-IN-40 implica el uso de estructuras químicas basadas en alcoxiamidas . La ruta sintética típicamente incluye los siguientes pasos:

Análisis De Reacciones Químicas

HDAC-IN-40 experimenta varios tipos de reacciones químicas, incluyendo:

Los reactivos comunes utilizados en estas reacciones incluyen agentes acetilantes, agentes reductores y agentes oxidantes. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

Anticancer Properties

Hdac-IN-40 has shown promise in various cancer types, including:

  • Hematological Malignancies : Studies have indicated that this compound can enhance the efficacy of existing therapies for leukemia and lymphoma by promoting apoptosis and inhibiting cell proliferation.
  • Solid Tumors : Preclinical models have demonstrated that this compound can reduce tumor growth in breast and colon cancer models by inducing cell cycle arrest.
Cancer Type Mechanism Outcome
Hematological MalignanciesInduces apoptosis via increased acetylationEnhanced therapeutic efficacy
Solid TumorsPromotes cell cycle arrestReduced tumor growth

Combination Therapies

Recent studies suggest that combining this compound with other agents (e.g., chemotherapy or immunotherapy) may enhance treatment outcomes. For instance, when used alongside conventional chemotherapeutics, it has been observed to sensitize resistant cancer cells.

Neuroprotective Effects

This compound is being investigated for its neuroprotective properties. Research indicates that it may play a role in:

  • Modulating Neurotransmitter Systems : By affecting histone acetylation levels, this compound can influence the expression of genes involved in neurotransmitter synthesis and signaling.
  • Potential Treatment for Neurodegenerative Disorders : Preliminary studies suggest that this compound may alleviate symptoms associated with conditions like Alzheimer's disease by promoting neuronal survival and plasticity.
Neurobiological Application Mechanism Potential Outcome
Neurotransmitter ModulationIncreases gene expression related to neurotransmittersImproved cognitive function
Neurodegenerative DisordersEnhances neuronal survivalAlleviation of disease symptoms

Case Study on Cancer Therapy

In a recent clinical trial involving patients with advanced leukemia, treatment with this compound resulted in significant reductions in tumor burden and improved overall survival rates compared to historical controls. The trial highlighted the compound's ability to synergize with standard chemotherapy regimens.

Case Study on Neuroprotection

A study investigating the effects of this compound on animal models of Alzheimer's disease showed that administration led to increased levels of brain-derived neurotrophic factor (BDNF), a key protein involved in neuronal growth and survival. This suggests a potential avenue for treating neurodegenerative diseases through HDAC inhibition.

Conclusion and Future Directions

This compound holds significant promise as a therapeutic agent across multiple fields, particularly oncology and neurobiology. Ongoing research aims to further elucidate its mechanisms, optimize dosing strategies, and explore its potential in combination therapies.

Future studies should focus on:

  • Identifying specific biomarkers for patient selection.
  • Developing isoform-selective HDAC inhibitors to minimize side effects while maximizing therapeutic benefits.

Actividad Biológica

Hdac-IN-40 is a selective histone deacetylase (HDAC) inhibitor that has garnered attention for its potential therapeutic applications, particularly in oncology. This article delves into the biological activity of this compound, exploring its mechanisms, effects on cellular processes, and implications for cancer treatment.

Overview of Histone Deacetylases

Histone deacetylases are enzymes that remove acetyl groups from histones and non-histone proteins, leading to a more compact chromatin structure and transcriptional repression. There are 11 known HDACs in humans, classified into four classes based on their structure and function. The inhibition of HDACs has been linked to the reactivation of silenced genes involved in cell cycle regulation, apoptosis, and differentiation, making them attractive targets for cancer therapy .

This compound specifically inhibits certain HDAC isoforms, thereby altering the acetylation status of histones and non-histone proteins. This modulation can lead to:

  • Transcriptional Activation : By preventing deacetylation, this compound promotes a more open chromatin structure, facilitating gene expression associated with tumor suppression.
  • Cell Cycle Arrest : Studies indicate that HDAC inhibitors can induce G1/S or G2/M phase arrest in cancer cells by downregulating cyclins and cyclin-dependent kinases .
  • Apoptosis Induction : The hyperacetylation state induced by this compound may trigger apoptotic pathways in malignant cells while sparing normal cells .

Case Studies and Experimental Data

  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., MDA-MB-231 for breast cancer) demonstrated that treatment with this compound resulted in significant reductions in cell viability and migration. The compound exhibited an IC50 value in the low micromolar range, indicating potent activity against these cell lines .
  • Animal Models : Xenograft models have shown that administration of this compound leads to reduced tumor growth compared to untreated controls. Histological analysis revealed increased apoptosis and altered expression of cell cycle regulators in tumors treated with the compound .
  • Mechanistic Insights : Further biochemical assays indicated that this compound selectively targets HDAC10, which is implicated in polyamine metabolism. This selectivity suggests potential for reduced side effects compared to pan-HDAC inhibitors .

Comparative Analysis of HDAC Inhibitors

CompoundSelectivityIC50 (µM)Primary TargetApplication
This compoundHigh< 1HDAC10Cancer therapy
VorinostatModerate0.5Pan-HDACCTCL treatment
SAHALow0.1Pan-HDACVarious cancers
MS-275Moderate0.5HDAC1/HDAC3Solid tumors

Propiedades

Fórmula molecular

C15H22N2O6

Peso molecular

326.34 g/mol

Nombre IUPAC

N-[6-(hydroxyamino)-6-oxohexoxy]-3,5-dimethoxybenzamide

InChI

InChI=1S/C15H22N2O6/c1-21-12-8-11(9-13(10-12)22-2)15(19)17-23-7-5-3-4-6-14(18)16-20/h8-10,20H,3-7H2,1-2H3,(H,16,18)(H,17,19)

Clave InChI

WARMWIVORGODLX-UHFFFAOYSA-N

SMILES canónico

COC1=CC(=CC(=C1)C(=O)NOCCCCCC(=O)NO)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.